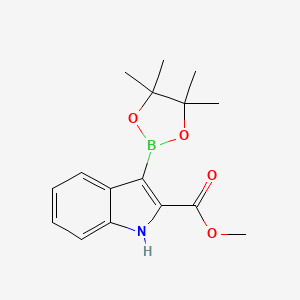![molecular formula C33H25ClFN3S B2938368 3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 677749-65-4](/img/structure/B2938368.png)
3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a useful research compound. Its molecular formula is C33H25ClFN3S and its molecular weight is 550.09. The purity is usually 95%.
BenchChem offers high-quality 3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
High-Refraction and Low-Birefringence Materials
Research on thiophenyl-substituted benzidines, closely related to the given compound, has led to the development of transparent aromatic polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities and are synthesized through a conventional two-step thermal polycondensation process. They are particularly notable for their transparency and colorlessness, with significant potential applications in optical materials and devices (Tapaswi et al., 2015).
Advanced Synthesis Methods
The synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines in the presence of aromatics and alkenes represents another area of application. This process involves heterolytic dehalogenation and cation trapping, leading to the formation of compounds like 4-(dimethylamino)biphenyl, which could be integral in developing new pharmaceuticals or materials (Fagnoni et al., 1999).
Novel Photophysical Properties
The Gewald reaction has been expanded into a four-component process, utilizing the 2-aminothiophene-3-carbonitrile functionality to afford 2-arylthieno[2,3-d]pyrimidin-4-amines. These compounds exhibit promising photophysical properties and potential as metal sensors, highlighting the compound's role in the development of new materials with unique electronic or optical characteristics (Abaee et al., 2017).
Organic Solar Cells
In the realm of organic electronics, the development of non-fullerene electron acceptors for bulk-heterojunction photovoltaic devices is a notable application. The combination of tetraphenylethylene and cyanopyridone functionalities has led to materials like TPE-CP4, which exhibit high solubility, good film-forming capabilities, and promising optoelectronic properties. These materials have been successfully incorporated into organic solar cells, achieving significant power conversion efficiencies and demonstrating the compound's potential in renewable energy technologies (Rananaware et al., 2017).
properties
IUPAC Name |
3-[[5-(4-chlorophenyl)-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25ClFN3S/c1-2-4-22-7-16-29(31(35)18-22)25-8-10-27(11-9-25)32-30(26-12-14-28(34)15-13-26)20-37-33(38-32)39-21-24-6-3-5-23(17-24)19-36/h3,5-18,20H,2,4,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSKUUJQZNYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl-[2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]cyanamide](/img/structure/B2938292.png)

![7-allyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2938296.png)






![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)